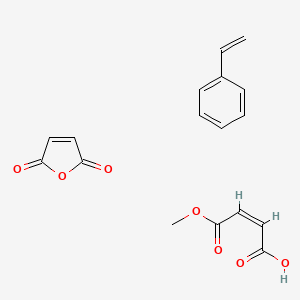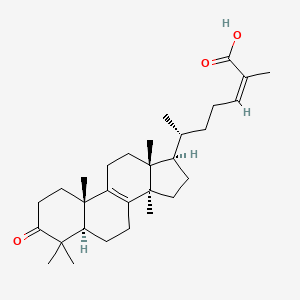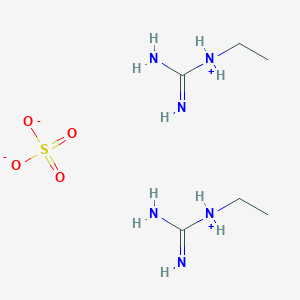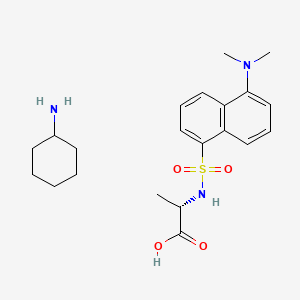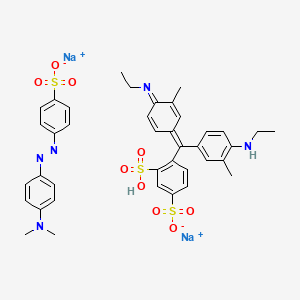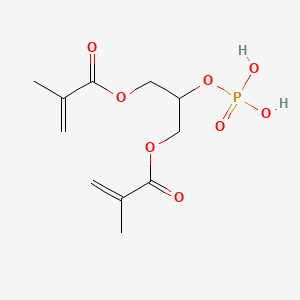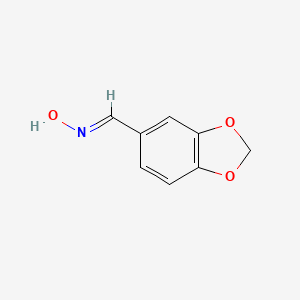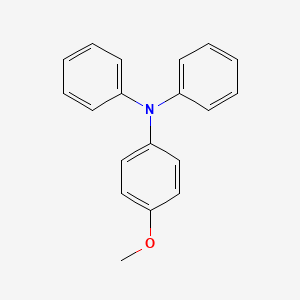
4-甲氧基三苯胺
概述
描述
4-Methoxytriphenylamine: is an organic compound with the molecular formula C19H17NO and a molecular weight of 275.34 g/mol . It is known for its solid-state at room temperature and has a melting point range of 102-106°C . This compound is often used in various scientific research applications due to its unique chemical properties.
科学研究应用
4-Methoxytriphenylamine has diverse applications in scientific research:
生化分析
Biochemical Properties
4-Methoxytriphenylamine plays a significant role in biochemical reactions due to its ability to form potent complexes with various molecules. It interacts with proteins, nucleic acids, and other biomolecules, significantly influencing their structure and functionality. Acting as a ligand, 4-Methoxytriphenylamine selectively binds to specific receptors, thereby triggering or inhibiting diverse biochemical pathways . For instance, it has been used as a monomer precursor for the preparation of poly-4-methoxytriphenylamine via oxidative polymerization .
Cellular Effects
4-Methoxytriphenylamine has notable effects on various types of cells and cellular processes. It influences cell function by interacting with cell signaling pathways, gene expression, and cellular metabolism. The compound’s interaction with proteins and nucleic acids can lead to changes in their structure and functionality, thereby affecting cellular processes . Additionally, it has been observed to exhibit electrochromic properties, which can influence cellular activities .
Molecular Mechanism
At the molecular level, 4-Methoxytriphenylamine exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. It forms complexes with proteins and nucleic acids, altering their structure and functionality. This interaction can trigger or inhibit various biochemical pathways, thereby influencing cellular processes . The compound’s ability to act as a ligand and selectively bind to specific receptors is a key aspect of its molecular mechanism .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-Methoxytriphenylamine can change over time. The compound’s stability and degradation are important factors to consider. It has been found to be stable under certain conditions, but its long-term effects on cellular function can vary. For instance, its interaction with water can lead to quenching effects on its fluorescence emission spectrum, which can be used to determine trace amounts of water in organic solvents . This indicates that the compound’s effects can be influenced by its environment and the duration of exposure.
Dosage Effects in Animal Models
The effects of 4-Methoxytriphenylamine can vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, while higher doses could lead to toxic or adverse effects. The threshold effects observed in these studies are crucial for determining the safe and effective dosage range . Understanding the dosage effects is essential for translating the findings from animal models to potential therapeutic applications in humans.
Metabolic Pathways
4-Methoxytriphenylamine is involved in various metabolic pathways, interacting with enzymes and cofactors. It can influence metabolic flux and metabolite levels, thereby affecting cellular metabolism. The compound’s ability to form complexes with other molecules plays a significant role in its involvement in metabolic pathways . For example, it has been used in the synthesis of arylamine polymers for the fabrication of perovskite cells .
Transport and Distribution
Within cells and tissues, 4-Methoxytriphenylamine is transported and distributed through interactions with transporters and binding proteins. These interactions can affect its localization and accumulation in specific cellular compartments . The compound’s solubility in various solvents also plays a role in its transport and distribution within biological systems .
Subcellular Localization
4-Methoxytriphenylamine’s subcellular localization is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles. Its activity and function can be affected by its localization within the cell
准备方法
Synthetic Routes and Reaction Conditions: 4-Methoxytriphenylamine can be synthesized through several methods. One common method involves the oxidative polymerization of triphenylamine derivatives using iron(III) chloride (FeCl3) as an oxidant . Another method includes the condensation of 4-methoxytriphenylamine with paraldehyde to synthesize arylamine polymers .
Industrial Production Methods: While specific industrial production methods for 4-Methoxytriphenylamine are not widely documented, the general approach involves large-scale oxidative polymerization and condensation reactions similar to those used in laboratory settings .
化学反应分析
Types of Reactions: 4-Methoxytriphenylamine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form different redox-active materials.
Substitution: It can participate in substitution reactions where the methoxy group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Iron(III) chloride (FeCl3) is commonly used as an oxidant.
Substitution: Various electrophiles can be used depending on the desired substitution product.
Major Products Formed:
作用机制
The mechanism of action of 4-Methoxytriphenylamine involves its ability to undergo oxidative polymerization and form redox-active materials . These materials exhibit excellent electrochemical reversibility, making them suitable for applications in electronic devices . The molecular targets and pathways involved include the interaction with oxidants like iron(III) chloride and the formation of stable radical cations .
相似化合物的比较
- Triphenylamine
- 4-Bromotriphenylamine
- 4,4′-Dimethoxy-2,2′-bipyridine
- N,N-diphenylaniline
Comparison: 4-Methoxytriphenylamine is unique due to its methoxy group , which enhances its oxidative stability and makes it a valuable precursor for the synthesis of redox-active materials . Compared to triphenylamine, the methoxy group provides additional functionalization possibilities, making it more versatile in various applications .
属性
IUPAC Name |
4-methoxy-N,N-diphenylaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17NO/c1-21-19-14-12-18(13-15-19)20(16-8-4-2-5-9-16)17-10-6-3-7-11-17/h2-15H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KIGTXAWIOISJOG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N(C2=CC=CC=C2)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80432325 | |
| Record name | 4-Methoxytriphenylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80432325 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
275.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4316-51-2 | |
| Record name | 4-Methoxytriphenylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80432325 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-Methoxytriphenylamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details






Synthesis routes and methods III
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

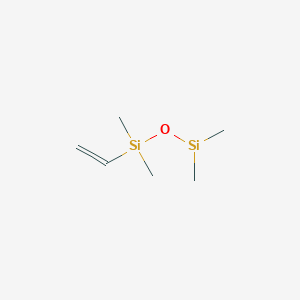

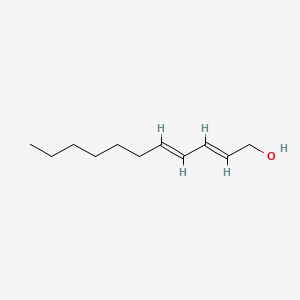
![Bis[3-(trimethoxysilyl)propyl] fumarate](/img/structure/B1588633.png)
